molecular formula C20H20N2O4 B612290 K02288 CAS No. 1431985-92-0

K02288

Cat. No.: B612290
CAS No.: 1431985-92-0
M. Wt: 352.4 g/mol
InChI Key: CJLMANFTWLNAKC-UHFFFAOYSA-N
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Description

K02288 is a potent inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting ALK1, ALK2, and ALK6 with high affinity. It is a small molecule with the chemical structure 3-[6-amino-5-(3,4,5-trimethoxyphenyl)-pyridin-3-yl]-phenol . This compound has gained attention in scientific research due to its ability to modulate BMP signaling pathways, which are crucial in various biological processes and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K02288 involves the formation of a 2-aminopyridine scaffold. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

K02288 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

Key Applications

  • Stem Cell Biology
    • K02288 has been utilized to investigate BMP signaling in stem cells. Its ability to inhibit the BMP-Smad pathway allows researchers to manipulate stem cell differentiation and proliferation. For instance, studies have shown that this compound can modulate the differentiation of C2C12 myoblasts by inhibiting BMP4-induced Smad1/5/8 phosphorylation, thus influencing muscle cell development .
  • Cancer Research
    • The compound is being explored for its therapeutic potential in various cancers. It has been shown to inhibit BMP9-ALK1 signaling in human umbilical vein endothelial cells (HUVECs), leading to impaired angiogenesis and abnormal vessel formation . This characteristic may be beneficial for targeting tumors that exhibit aberrant BMP signaling, such as diffuse intrinsic pontine glioma and fibrodysplasia ossificans progressiva.
  • Vascular Biology
    • In endothelial sprouting assays, this compound has induced a hypersprouting phenotype, which is indicative of Notch pathway inhibition. This effect suggests that this compound could be used to study vascular development and dysfunction, providing insights into conditions characterized by abnormal blood vessel growth .
  • Musculoskeletal Disorders
    • This compound's selectivity for BMP receptors makes it a candidate for studying musculoskeletal dysplasia. By inhibiting BMP signaling, researchers can better understand the underlying mechanisms of bone development and disorders associated with abnormal bone growth .

Comparative Efficacy

The efficacy of this compound can be compared with other known inhibitors such as LDN-193189 and dorsomorphin:

CompoundTarget ReceptorsIC50 (nM)Selectivity Profile
This compoundALK1, ALK21.1 - 6.4High selectivity for ALK2 over TGF-β ALK5
LDN-193189ALK1, ALK210Broader kinase inhibition profile
DorsomorphinALK250Less selective compared to this compound

Case Study 1: Stem Cell Differentiation

A study using C2C12 cells demonstrated that treatment with this compound led to reduced Smad phosphorylation in response to BMP4 stimulation. This effect was dose-dependent, indicating the compound's potential to influence stem cell fate decisions through BMP pathway modulation .

Case Study 2: Angiogenesis Inhibition

In a chick chorioallantoic membrane assay, this compound treatment resulted in dysfunctional vessel formation, highlighting its role as an angiogenesis inhibitor. This finding supports the hypothesis that targeting BMP pathways can affect vascular development and tumor angiogenesis .

Mechanism of Action

K02288 exerts its effects by inhibiting BMP type I receptors, specifically ALK1, ALK2, and ALK6. It binds to these receptors in an ATP-mimetic fashion, forming hydrogen bonds with the kinase hinge region. This inhibition prevents the phosphorylation of Smad1/5/8 proteins, thereby blocking the downstream signaling pathways. This mechanism is crucial for its role in modulating BMP signaling and its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    LDN-193189: Another potent BMP inhibitor with a similar mechanism of action.

Uniqueness of K02288

This compound is unique due to its higher affinity and selectivity for ALK1, ALK2, and ALK6 compared to other BMP inhibitors. It also exhibits improved pharmacokinetic properties, making it a valuable tool for both research and potential therapeutic applications .

Biological Activity

K02288 is a small molecule inhibitor that selectively targets the Bone Morphogenetic Protein (BMP) signaling pathway, particularly the ALK2 receptor. Its discovery has opened avenues for therapeutic applications in conditions characterized by dysregulated BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers.

Structure-Activity Relationship (SAR)

This compound is based on a 2-aminopyridine scaffold , which has shown significant binding affinity for ALK2 and other BMP type I receptors. The compound exhibits a favorable kinome-wide selectivity profile, demonstrating less off-target inhibition compared to other inhibitors like LDN-193189. The structure-activity relationship studies indicate that modifications to the 3-phenol substituent can enhance its potency and selectivity against ALK2.

Key Findings from SAR Studies

  • This compound shows IC50 values of approximately 100 nM against ALK2 in cellular assays, which is weaker than LDN-193189 (IC50 = 10 nM) but still significant for therapeutic exploration .
  • The compound effectively inhibits BMP-induced phosphorylation of Smad1/5/8, confirming its role in blocking BMP signaling pathways .

This compound functions primarily as an ATP-competitive inhibitor of the ALK2 receptor. Its binding stabilizes an inactive conformation of the kinase domain, preventing downstream signaling activation. Structural studies have revealed that this compound forms multiple hydrogen bonds within the ATP-binding pocket, which is critical for its inhibitory activity .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits BMP signaling in various cell types:

  • C2C12 Cells : this compound reduced BMP4-induced phosphorylation of Smad1/5/8 in a dose-dependent manner .
  • Human Umbilical Vein Endothelial Cells (HUVECs) : The compound inhibited BMP9-induced signaling, leading to dysfunctional vessel formation in angiogenesis assays .

In Vivo Studies

This compound has shown promise in preclinical models:

  • In mouse models of FOP, this compound demonstrated efficacy in reducing ectopic bone formation, highlighting its potential therapeutic application .
  • The compound's ability to induce a hypersprouting phenotype in endothelial sprouting assays suggests it may also play a role in modulating angiogenesis, which could be beneficial or detrimental depending on the context .

Comparative Analysis with Other Inhibitors

CompoundTargetIC50 (nM)Selectivity ProfileNotable Effects
This compoundALK2100More selective than LDN-193189Inhibits BMP signaling
LDN-193189ALK210Broader inhibition across kinasesStronger BMP inhibition
LDN-214117ALK2<1>100-fold selectivity over ALK5Superior cellular activity

Case Studies

  • Fibrodysplasia Ossificans Progressiva (FOP) : this compound was tested in mouse models demonstrating its ability to inhibit abnormal bone growth associated with FOP. The results suggest that this compound may serve as a therapeutic agent for managing this condition by selectively inhibiting ALK2 without affecting other pathways significantly .
  • Angiogenesis : In chick chorioallantoic membrane assays, this compound caused dysfunctional vessel formation, indicating its potential use in tumor biology where aberrant angiogenesis is a concern. This activity aligns with its role as an inhibitor of BMP9 signaling, which is crucial for endothelial cell function .

Properties

IUPAC Name

3-[6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-9-13(10-18(25-2)19(17)26-3)16-8-14(11-22-20(16)21)12-5-4-6-15(23)7-12/h4-11,23H,1-3H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLMANFTWLNAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(N=CC(=C2)C3=CC(=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431985-92-0
Record name K 02288
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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